molecular formula C12H13NO3 B194979 5-(2,3-Epoxypropoxy)-3,4-dihydrocarbostyril CAS No. 51781-14-7

5-(2,3-Epoxypropoxy)-3,4-dihydrocarbostyril

Cat. No.: B194979
CAS No.: 51781-14-7
M. Wt: 219.24 g/mol
InChI Key: VQTWQOBNPISQPG-UHFFFAOYSA-N
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Description

5-(2,3-Epoxypropoxy)-3,4-dihydrocarbostyril is a chemical compound known for its unique structure and reactivity. It features an epoxy group, which is a highly reactive functional group, making it valuable in various chemical reactions and applications. This compound is often used in the synthesis of polymers, coatings, and as an intermediate in organic synthesis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(2,3-Epoxypropoxy)-3,4-dihydrocarbostyril is unique due to its specific structure, which combines the reactivity of the epoxy group with the stability of the carbostyril moiety. This combination makes it particularly valuable in applications requiring both reactivity and stability .

Properties

IUPAC Name

5-(oxiran-2-ylmethoxy)-3,4-dihydro-1H-quinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO3/c14-12-5-4-9-10(13-12)2-1-3-11(9)16-7-8-6-15-8/h1-3,8H,4-7H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQTWQOBNPISQPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC2=C1C(=CC=C2)OCC3CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30512545
Record name 5-[(Oxiran-2-yl)methoxy]-3,4-dihydroquinolin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30512545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51781-14-7
Record name 5-(2,3-Epoxypropoxy)-3,4-dihydrocarbostyril
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051781147
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-[(Oxiran-2-yl)methoxy]-3,4-dihydroquinolin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30512545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(2,3-EPOXYPROPOXY)-3,4-DIHYDROCARBOSTYRIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2WA9ZP4G9Y
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

5-Hydroxy-3,4-dihydro-2-quinoline (prepared in three steps from cyclohexane-1,3-dione and acrylonitrile) is allowed to react with epichlorohydrin to give 5-(2,3-epoxypropoxy)-3,4-dihydro-2-quinolinone [J. Med. Chem. 17,529 (1974)].
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Synthesis routes and methods II

Procedure details

16.4 Grams of 5-hydroxy-3,4-dihydrocarbostyril and 3.7 g of sodium hydroxide were added into 100 ml of methanol and stirred at 40°-50° C. for 3 hours, then 150 ml of epichlorohydrin was added thereto and heated under refluxing condition for 5 hours. The reaction mixture was concentrated under a reduced pressure to dryness and the residue thus obtained was recrystallized from methanol-water (1:1) to obtain 18.5 g of 5-(2,3-epoxypropoxy)-3,4-dihydrocarbostyril having the melting of 172°-173° C. as in the form of coloress amorphous crystals.
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100 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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